Bienvenue dans la boutique en ligne BenchChem!

6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Antiviral Drug Discovery Fragment-Based Lead Discovery Structural Biology

This specific 6-methylcarbamoyl regioisomer is essential for FBDD targeting SARS-CoV-2 NSP14, validated by X-ray co-crystal structure (PDB 5SLT, ligand LNS). Unlike generic picolinic acid analogs, its unique substitution pattern confers distinct metal-chelating properties (predicted pKa ~3.59) and a confirmed binding mode. Procure as a reference standard backed by BMRB (bmse011110) NMR data for fragment library QC. Use for definitive SAR studies at the pyridine 6-position, avoiding ambiguous results from isomeric mixtures.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 288616-99-9
Cat. No. B1371124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylcarbamoyl)pyridine-2-carboxylic acid
CAS288616-99-9
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=CC=C1)C(=O)O
InChIInChI=1S/C8H8N2O3/c1-9-7(11)5-3-2-4-6(10-5)8(12)13/h2-4H,1H3,(H,9,11)(H,12,13)
InChIKeyNPBRDFPBRHOBAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylcarbamoyl)pyridine-2-carboxylic acid (CAS 288616-99-9): Core Physicochemical and Sourcing Profile


6-(Methylcarbamoyl)pyridine-2-carboxylic acid (CAS 288616-99-9), also known as 6-(methylcarbamoyl)picolinic acid, is a pyridine-2-carboxylic acid derivative with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol [1]. Its structure features a carboxylic acid group and a methylcarbamoyl moiety at the 2- and 6-positions of the pyridine ring, respectively . This compound is primarily available from research chemical suppliers as a versatile small molecule scaffold or fragment for drug discovery . It is typically offered as a powder with a purity of 95% and is recommended for storage at room temperature . Its properties, including a calculated acid pKa of approximately 3.59 [1], make it a member of the picolinic acid family, which is known for metal-chelating capabilities [2].

Why 6-(Methylcarbamoyl)pyridine-2-carboxylic acid Cannot Be Substituted with Other Pyridine Carboxylic Acid Derivatives


Generic substitution of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid with other in-class compounds, such as the 5-substituted isomer or picolinic acid, is not scientifically valid due to fundamental differences in physicochemical properties, molecular recognition, and validated application. While sharing a common picolinic acid core, the specific 6-methylcarbamoyl substitution confers a unique structural fingerprint that dictates its behavior. For instance, the 6-isomer has a predicted acid pKa of 3.59 [1], which may differ from its 5-substituted counterpart and directly influences ionization state and metal-binding affinity under physiological conditions. More importantly, the 6-substitution pattern is a key determinant for specific biological interactions, as evidenced by its deposition in the Protein Data Bank (PDB) as a ligand for SARS-CoV-2 NSP14, with the 3-letter code 'LNS' [2]. This validated interaction, which is conformation-dependent, cannot be assumed for the 5-isomer or other picolinic acid derivatives. Therefore, for research requiring this specific geometry and validated target engagement, substitution with an analog would compromise the integrity of the study .

Quantitative Differentiation of 6-(Methylcarbamoyl)pyridine-2-carboxylic acid from Close Analogs


Validated Structural Engagement: PDB Co-crystal Structure of 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid (LNS) with SARS-CoV-2 NSP14

6-(Methylcarbamoyl)pyridine-2-carboxylic acid is a validated ligand of interest ('LNS') in the Protein Data Bank (PDB) entry 5SLT, a crystal structure of SARS-CoV-2 NSP14 in complex with this fragment [1]. This structure was determined by X-ray diffraction and is part of a PanDDA analysis group deposition, confirming its ability to bind to a therapeutically relevant viral target. In contrast, other regioisomers, such as 5-(methylcarbamoyl)pyridine-2-carboxylic acid, lack such a validated, publicly available co-crystal structure with the same target, representing a significant and verifiable differentiation point for structure-based drug design campaigns.

Antiviral Drug Discovery Fragment-Based Lead Discovery Structural Biology

Spectral Fingerprinting: Verified 1H NMR Spectrum for Fragment Library QC

A standard 1D 1H NMR spectrum of 6-(methylcarbamoyl)pyridine-2-carboxylic acid has been acquired and deposited in the Biological Magnetic Resonance Bank (BMRB) under entry bmse011110 [1]. The spectrum was recorded on a Bruker Avance 600 MHz spectrometer at 298K and pH 6.0, using a 1 mM sample in DMSO [1]. This provides a high-fidelity, quantitative spectral reference that is essential for confirming the identity and purity of purchased material. While many compounds have theoretical spectra, the availability of a verified experimental dataset in a public repository is a key differentiator. This allows a user to confirm they have received the correct compound, rather than a closely related isomer or degradation product, which is not possible without a direct comparator spectrum from the same source.

Analytical Chemistry Quality Control Fragment Screening

Physicochemical Differentiation: pKa as a Basis for Distinct Reactivity

The calculated acid dissociation constant (pKa) for 6-(methylcarbamoyl)pyridine-2-carboxylic acid is 3.59 [1]. This physicochemical property is fundamental to its behavior in solution and in biological systems, affecting solubility, membrane permeability, and metal-binding affinity. While experimental pKa data for the 5-substituted isomer is not readily available in public databases, the position of the methylcarbamoyl group is known to influence the electronic environment of the carboxylic acid. This predicted pKa value serves as a basis for differentiating it from other picolinic acid derivatives, as the exact value will dictate its ionization state at a given pH, directly impacting its suitability for specific assay conditions or further chemical modifications.

Medicinal Chemistry Physical Chemistry Lead Optimization

High-Value Application Scenarios for Procuring 6-(Methylcarbamoyl)pyridine-2-carboxylic Acid (CAS 288616-99-9)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Viral Methyltransferases

6-(Methylcarbamoyl)pyridine-2-carboxylic acid is a high-value starting point for FBDD projects targeting the SARS-CoV-2 NSP14 methyltransferase or related viral proteins. Its procurement is justified by its verified status as a ligand in a public X-ray co-crystal structure (PDB 5SLT) [1], providing a validated binding mode that can accelerate structure-guided optimization. This reduces the time and resources needed to identify a viable chemical starting point compared to screening a random library of uncharacterized picolinic acid analogs.

Analytical Reference Standard for Fragment Library Quality Control

This compound can serve as a reliable reference standard for NMR-based quality control of fragment libraries. The availability of a standardized 1H NMR spectrum in the BMRB (entry bmse011110) provides an objective benchmark for confirming the identity and purity of this specific fragment in screening collections [2]. Procurement is essential for laboratories aiming to adhere to rigorous QC standards and ensure the reproducibility of their fragment screening results.

Core Scaffold for Designing Novel Bidentate Metal Chelators

As a derivative of picolinic acid, a well-known bidentate chelating agent [3], 6-(methylcarbamoyl)pyridine-2-carboxylic acid is a strategic choice for developing new ligands for metal coordination. The presence of the 6-methylcarbamoyl group offers a synthetic handle for further derivatization and can modulate the electronic and steric properties of the chelating core, as suggested by its distinct predicted pKa [4]. This allows for the rational design of novel catalysts, radiopharmaceutical precursors, or metalloenzyme inhibitors with potentially improved properties over the unsubstituted picolinic acid parent scaffold.

Regioisomer Control in SAR Studies

For medicinal chemists conducting Structure-Activity Relationship (SAR) studies on a picolinic acid-based series, this specific 6-substituted regioisomer is an essential comparator. To accurately assess the impact of substitution pattern on biological activity, it must be compared directly to the 5-isomer, 3-isomer, or the unsubstituted parent compound. Procuring this specific compound ensures that the SAR around the 6-position is definitively probed, avoiding ambiguous conclusions that could arise from using only the 5-substituted analog or a mixture of isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methylcarbamoyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.